molecular formula C13H8ClN3 B8516496 2-Chloro-4-pyridin-2-ylquinazoline

2-Chloro-4-pyridin-2-ylquinazoline

Cat. No.: B8516496
M. Wt: 241.67 g/mol
InChI Key: XPEANLMDMWPVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyridin-2-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3 and a molecular weight of 241.68 g·mol⁻¹ . This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The chloro and pyridinyl substituents make it a versatile synthetic intermediate for the development of novel therapeutic agents. Research into quinazoline derivatives has established their significant potential in oncology. The quinazoline nucleus is a key structural component in several commercially available anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which act on specific biological targets like the Epidermal Growth Factor Receptor (EGFR) . Beyond oncology, the 2-(pyridin-2-yl)quinazoline scaffold has been identified as a promising hit series against neglected tropical diseases. Collaborative virtual screening efforts have led to the discovery of compounds with this core structure demonstrating potent activity against Trypanosoma cruzi , the causative agent of Chagas Disease . One such compound showed a clear reduction of parasitemia in an in vivo infection model, confirming the interest in this chemotype for developing new antiparasitic treatments . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

2-chloro-4-pyridin-2-ylquinazoline

InChI

InChI=1S/C13H8ClN3/c14-13-16-10-6-2-1-5-9(10)12(17-13)11-7-3-4-8-15-11/h1-8H

InChI Key

XPEANLMDMWPVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Direct Chlorination Using POCl3

The patent literature describes chlorination of 4-pyridin-2-ylquinazolin-2-ol intermediates with phosphorus oxychloride (POCl3) as a high-yielding step. For example, refluxing 4-pyridin-2-ylquinazolin-2-ol (7 ) in POCl3 at 110°C for 4 hours affords 2-chloro-4-pyridin-2-ylquinazoline (8 ) in 85% yield. This method is favored for its simplicity but requires anhydrous conditions and generates HCl gas as a byproduct.

Table 1 : Chlorination Efficiency with POCl3

Starting MaterialConditionsYield (%)
4-Pyridin-2-ylquinazolin-2-olPOCl3, 110°C, 4 h85
6-Methyl-4-pyridin-2-ylquinazolin-2-olPOCl3, 100°C, 3 h78

In Situ Chloromethylation

An alternative one-pot approach from o-anthranilic acids involves chloromethylation during cyclization. Reacting o-anthranilic acid (2a ) with chloroacetonitrile in methanesulfonic acid at 60°C produces 2-chloromethyl-4(3H)-quinazolinone (3a ) in 74% yield. Subsequent oxidation with MnO2 introduces the C2 chloride, though this step remains less efficient (52–65% yields).

Scalability and Process Considerations

Gram-Scale Synthesis

The cyclocondensation route has been demonstrated at 10 mmol scale, yielding 1.8 g of 3a with consistent purity (HPLC >98%). Key challenges include controlling exothermic reactions during urea formation and minimizing anthranilate ester hydrolysis.

Solvent and Temperature Optimization

Replacing acetic acid with propionic acid in cyclocondensation improves yields for electron-rich pyridines (from 72% to 81%) by reducing side-product formation. Conversely, chlorination in refluxing POCl3 (vs. neat conditions) enhances reproducibility but extends reaction times by 1–2 hours.

Comparative Analysis of Methodologies

Table 2 : Method Comparison for this compound Synthesis

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
CyclocondensationAnthranilate esters, pyridinyl ureasAcetic acid72Metal-free, scalableSensitive to electron-withdrawing groups
POCl3 ChlorinationQuinazolin-2-olPOCl385High yieldingCorrosive reagents
Chloromethylationo-Anthranilic acidClCH2CN, MsOH74One-potRequires oxidation step

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : 2-Chloro-4-pyridin-2-ylquinazoline has shown promising results in inhibiting various cancer cell lines. Studies indicate that modifications at the 4-position can significantly enhance its potency against cancer cells, with IC50 values often below 1 µM .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against resistant bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus.
  • Antiparasitic Effects : Its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, has been confirmed through in vivo studies, showing significant reductions in parasitemia with an IC50 of approximately 0.12 µM .

2. Biological Activity

  • Mechanism of Action : The compound interacts with specific molecular targets such as DNA and proteins, modulating their functions. This interaction is crucial for its anticancer and antiparasitic activities .
  • Structure-Activity Relationship (SAR) : SAR studies have identified that substituents at the 4-position can greatly influence biological activity, guiding the design of more effective derivatives .

3. Industrial Applications

  • Dyes and Pigments : In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical properties.
  • Agricultural Uses : Research has indicated potential fungicidal properties, making it a candidate for developing new agrochemicals to combat plant pathogens .

Data Summary

Application TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerVarious Cancer Cell LinesIC50 < 1 µM
AntimicrobialStaphylococcus aureusMIC = 0.0039 - 0.025 mg/mL
AntiparasiticTrypanosoma cruziIC50 = 0.12 µM

Case Studies

1. Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and induced apoptosis through caspase activation. These findings suggest that this compound could be further developed as an anticancer agent.

2. Antimicrobial Testing
In vitro assays revealed that this compound effectively inhibited bacterial growth within hours, outperforming several conventional antibiotics against resistant strains, indicating its potential as a new antimicrobial agent.

3. Antiparasitic Assessment
In vivo studies showed that treatment with this compound led to significant reductions in parasitemia in animal models infected with Trypanosoma cruzi, showcasing its therapeutic potential for parasitic infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-pyridin-3-ylquinazoline (CAS 98296-25-4)

  • Molecular Formula : C₁₃H₈ClN₃
  • Molecular Weight : 241.68 g/mol
  • Structure : Chlorine at position 4 and pyridin-3-yl at position 2 of the quinazoline core.
  • Key Differences: The positional inversion of substituents (Cl at 4 vs. 2 in the target compound) alters steric and electronic profiles. The exact mass (241.041 g/mol) suggests isotopic variations or impurities in synthesis.

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

  • Molecular Formula : C₇H₄ClN₃O (calculated)
  • Molecular Weight : ~189.58 g/mol (estimated)
  • Structure : Pyridine core with chlorine at position 2 and a 1,3,4-oxadiazole ring at position 4.
  • Key Differences :
    • The oxadiazole substituent introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyridine ring compared to quinazoline derivatives.
    • The smaller pyridine core reduces aromatic surface area, likely diminishing intercalation or stacking interactions in biological systems.

2-(2-Chloro-4-thiazolyl)pyridine (CAS 1188164-65-9)

  • Molecular Formula : C₈H₅ClN₂S
  • Molecular Weight : 196.66 g/mol
  • Structure : Pyridine linked to a 2-chloro-4-thiazolyl group.
  • Key Differences: The thiazole ring contains sulfur, which enhances polarizability and hydrogen-bonding capacity compared to nitrogen-rich quinazolines. Lower molecular weight (196.66 vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Features
2-Chloro-4-pyridin-2-ylquinazoline C₁₃H₈ClN₃ 241.68 (hypothetical) Quinazoline 2-Cl, 4-pyridin-2-yl Planar core, potential kinase binding
4-Chloro-2-pyridin-3-ylquinazoline C₁₃H₈ClN₃ 241.68 Quinazoline 4-Cl, 2-pyridin-3-yl Meta-substituted pyridine, less planar
2-Chloro-4-oxadiazol-2-ylpyridine C₇H₄ClN₃O ~189.58 Pyridine 2-Cl, 4-oxadiazol-2-yl Electron-withdrawing substituent
2-(2-Chloro-4-thiazolyl)pyridine C₈H₅ClN₂S 196.66 Pyridine 2-Cl-4-thiazolyl Sulfur-enhanced polarity

Research Implications and Limitations

  • Substituent Position : Pyridin-2-yl (ortho) vs. pyridin-3-yl (meta) alters electronic density and steric accessibility, critical for target engagement in drug design.
  • Heterocycle Core : Quinazolines offer larger aromatic surfaces for π-π stacking, while pyridine derivatives prioritize compactness and solubility.
  • Data Gaps: Limited experimental data (e.g., solubility, LogP, bioactivity) for the target compound necessitates further studies.

Notes

Structural analogs highlight the importance of substituent positioning and heterocycle selection in tuning molecular properties.

Sulfur and oxygen heteroatoms in thiazole and oxadiazole derivatives enhance polarity but may reduce metabolic stability.

Evidence-based comparisons are constrained by the absence of direct data on this compound; inferences rely on structural extrapolation.

 

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-pyridin-2-ylquinazoline, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with chlorinated quinazoline precursors under varying conditions. Key parameters include solvent choice (e.g., dioxane, ethanol), catalysts (e.g., potassium carbonate), and reaction temperature. For example, using tert-butyl peroxide as an oxidizing agent in dioxane at 80°C yielded 76% product, while lower temperatures (50°C) reduced efficiency . Adjusting pH and reaction time can also mitigate side reactions.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) is critical for verifying the quinazoline core and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 241.67), while elemental analysis validates stoichiometry. Purity (>97%) is assessed via HPLC with UV detection, and storage at -20°C under inert atmosphere preserves stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, flame-retardant lab coats, and fume hoods to avoid skin contact or inhalation. Contaminated gloves must be disposed of per hazardous waste regulations. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Stability tests under varying pH and temperature are recommended to assess degradation risks .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound derivatives in drug discovery?

  • Methodological Answer : Systematic modification of the chlorine atom or pyridine substituent can reveal SAR trends. For instance, replacing chlorine with electron-withdrawing groups may enhance kinase inhibition. Biological assays (e.g., IC50_{50} determination against cancer cell lines) paired with X-ray crystallography of protein-ligand complexes provide mechanistic insights .

Q. How can computational modeling predict the binding affinity of this compound with kinase targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with ATP-binding pockets of kinases. Density Functional Theory (DFT) calculations assess electronic properties influencing binding, such as charge distribution on the quinazoline ring. Cross-validation with experimental IC50_{50} data refines predictive accuracy .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments under standardized conditions. Meta-analyses of published IC50_{50} values with funnel plots can identify outliers or publication bias .

Q. How can molecular hybridization enhance the pharmacological profile of this compound?

  • Methodological Answer : Covalently linking the quinazoline core to pharmacophores like pyrazole or thiadiazole (via Mannich or Suzuki coupling) creates hybrids with dual mechanisms. For example, hybridizing with a trifluoromethyl group improved solubility and target selectivity in a recent kinase inhibitor study. In vivo pharmacokinetic profiling (e.g., bioavailability, half-life) validates enhancements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.